molecular formula C12H13N B8697999 6,7,8,9-Tetrahydro-1H-benzo[g]indole CAS No. 67720-26-7

6,7,8,9-Tetrahydro-1H-benzo[g]indole

Cat. No.: B8697999
CAS No.: 67720-26-7
M. Wt: 171.24 g/mol
InChI Key: VOGFQCWPTBIAFM-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-benzo[g]indole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

67720-26-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-1H-benzo[g]indole

InChI

InChI=1S/C12H13N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-8,13H,1-4H2

InChI Key

VOGFQCWPTBIAFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (2.85 g, 75.0 mmol) in dry tetrahydrofuran (150 mL) was added 6,7,8,9-tetrahydro-1H-benz[g]indole-2,3-dione (3.018 g, 15.0 mmol) portionwise over 30 min. The green suspension was heated under reflux for 18 h and then cooled to 0° C. The suspension was treated with water (2.8 mL), 5 N aqueous sodium hydroxide (2.1 mL), and water (9.2 mL), and was stirred for an additional 1 h. The suspension was then filtered, the residue was washed with tetrahydrofuran, and the filtrate then concentrated in vacuo. The residue obtained was purified by column chromatography [SiO2; ethyl acetate-heptane (1:19)] and triturated with hexane to give the title indole (1.58 g, 62%) as a white solid: mp. 93–94° C. (lit. [Khim. Geterotsikl. Soedin., 1978, 14, 634] 89–90° C.); Found: C, 84.25; H, 7.65; N, 8.16%. C12H13N requires: C, 84.17; H, 7.65; N, 8.18%.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.018 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Yield
62%

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